1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene
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Overview
Description
1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, and methylallyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . This method typically involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and cost-effectiveness. The choice of reagents and catalysts, as well as reaction conditions, are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as nitro or halogen groups.
Scientific Research Applications
1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene involves its interaction with molecular targets through various pathways. The fluorine atoms and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-methylbenzene
- 1,5-Difluoro-2-methoxybenzene
- 2-Methoxy-3-(2-methylallyl)benzene
Uniqueness
1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups on the benzene ring enhances its potential for various applications compared to similar compounds.
Properties
IUPAC Name |
1,5-difluoro-2-methoxy-3-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-7(2)4-8-5-9(12)6-10(13)11(8)14-3/h5-6H,1,4H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPCZBIOVQMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C(=CC(=C1)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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